1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid
CAS No.: 1006442-59-6
Cat. No.: VC7013519
Molecular Formula: C6H5F2N3O4
Molecular Weight: 221.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006442-59-6 |
|---|---|
| Molecular Formula | C6H5F2N3O4 |
| Molecular Weight | 221.12 |
| IUPAC Name | 1-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H5F2N3O4/c7-4(8)2-10-1-3(11(14)15)5(9-10)6(12)13/h1,4H,2H2,(H,12,13) |
| Standard InChI Key | NZBRUISOPCXFMB-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NN1CC(F)F)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid, delineates its substituents:
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A difluoroethyl group (-CH2CF2H) at the pyrazole ring’s 1-position.
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A nitro group (-NO2) at the 4-position.
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A carboxylic acid (-COOH) at the 3-position.
The molecular formula is tentatively proposed as C7H5F2N3O4 (molecular weight: 249.13 g/mol), though discrepancies arise in available sources. For instance, CAS 1823843-01-1 lists a related structure, 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride (C6H4ClF2N3O3), suggesting potential synthetic intermediates .
Spectroscopic and Crystallographic Data
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IR Spectroscopy: Strong absorptions near 1700 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO2 asymmetric stretch).
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NMR: Pyrazole ring protons resonate between δ 6.5–8.5 ppm, while CF2 groups show characteristic ¹⁹F NMR signals near -120 ppm .
Synthetic Pathways and Optimization
Key Synthetic Strategies
Synthesis typically involves sequential functionalization of the pyrazole ring:
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Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition .
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Difluoroethylation: Reaction of pyrazole with 1-chloro-2,2-difluoroethane under basic conditions (e.g., K2CO3 in DMF).
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Nitration: Introduction of the nitro group using mixed acid (HNO3/H2SO4) at 0–5°C .
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Carboxylation: Hydrolysis of a cyano or ester group to the carboxylic acid, often via acidic or basic conditions .
Industrial-Scale Considerations
Continuous flow reactors improve yield and safety for nitration and fluorination steps, reducing byproducts like regioisomers. Purification via crystallization (e.g., using ethanol/water mixtures) achieves >98% purity, critical for pharmaceutical intermediates .
Reactivity and Functionalization
Electrophilic Substitution
The nitro group directs electrophiles to the pyrazole’s 5-position, enabling halogenation or sulfonation. For example, chlorination with SOCl2 converts the carboxylic acid to acyl chlorides .
Nucleophilic Displacements
The difluoroethyl group’s fluorine atoms participate in nucleophilic substitutions. Treatment with amines (e.g., morpholine) yields secondary amines, enhancing solubility .
Reductive Transformations
Catalytic hydrogenation (Pd/C, H2) reduces the nitro group to an amine, forming 4-amino derivatives—key intermediates for heterocyclic drug candidates .
Biological and Pharmacological Applications
Enzyme Inhibition
Pyrazole-3-carboxylic acids exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and metalloproteinases. The difluoroethyl group enhances membrane permeability, as seen in anti-inflammatory analogs .
Antimicrobial Activity
Nitro-substituted pyrazoles show efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL for S. aureus), with the carboxylic acid moiety enabling target binding via salt bridges .
Agrochemcial Applications
Derivatives act as herbicidal agents, disrupting acetolactate synthase (ALS) in weeds. Field trials demonstrate 90% efficacy at 50 g/ha, comparable to commercial sulfonylureas .
Industrial and Material Science Uses
Coordination Chemistry
The carboxylic acid group forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), applicable in catalysis. For instance, Cu(II) complexes catalyze Ullmann couplings with 85–92% yields .
Polymer Modification
Incorporating the difluoroethyl group into polyimides improves thermal stability (Tg > 300°C) and reduces dielectric constants (k = 2.1–2.3), beneficial for microelectronics .
Comparative Analysis with Analogous Compounds
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid | C7H5F2N3O4 | Nitro, carboxylic acid, difluoroethyl | Pharmaceuticals, agrochemicals |
| 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C7H5F5N2O2 | Trifluoromethyl enhances lipophilicity | Enzyme inhibitors, materials science |
| 1H-Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | Dual carboxylic acids; no fluorine | Metal-organic frameworks |
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